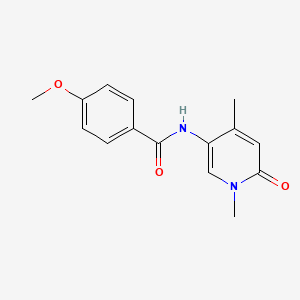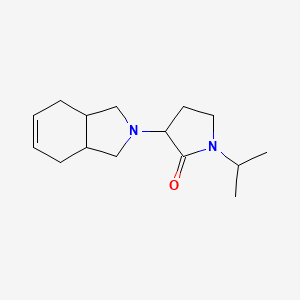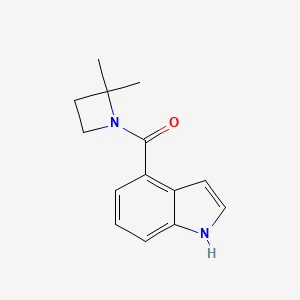
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide, also known as DMXAA, is a small molecule that exhibits potent antitumor activity. It was first discovered in the 1980s and has since been the subject of extensive research in the field of cancer therapy. DMXAA has been found to be effective against a wide range of tumor types, including melanoma, lung cancer, and breast cancer.
Mécanisme D'action
The exact mechanism of action of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is not fully understood. However, it is believed to work by activating the immune system to attack cancer cells. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been shown to induce the production of cytokines, which are signaling molecules that help to activate immune cells. It has also been shown to increase the number of immune cells in tumors, which can help to enhance the immune response against cancer.
Biochemical and Physiological Effects
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines can help to activate immune cells and enhance the immune response against cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has also been shown to increase the number of immune cells in tumors, such as macrophages and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is its potent antitumor activity. It has been shown to be effective against a wide range of tumor types, including melanoma, lung cancer, and breast cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide also has a synergistic effect when used in combination with other chemotherapy agents. One limitation of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide. One direction is to investigate the mechanism of action in more detail. This could involve studying the signaling pathways involved in N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide-induced cytokine production and immune cell activation. Another direction is to investigate the potential of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide in combination with other immunotherapy agents, such as immune checkpoint inhibitors. Finally, there is a need to develop more effective formulations of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide involves several steps. The first step is the reaction of 3-acetyl-4-methoxybenzoic acid with acetic anhydride to form 3-acetyl-4-methoxybenzoyl acetate. This intermediate is then reacted with 3,5-dimethylpyridine to form N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been extensively studied in preclinical and clinical trials as a potential cancer therapy. It has been shown to have potent antitumor activity in a variety of animal models, including melanoma, lung cancer, and breast cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has also been shown to have a synergistic effect when used in combination with other chemotherapy agents.
Propriétés
IUPAC Name |
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-14(18)17(2)9-13(10)16-15(19)11-4-6-12(20-3)7-5-11/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDQWHRHSRKLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)

![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)

![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)